molecular formula C23H18N2O5 B4400850 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4400850
M. Wt: 402.4 g/mol
InChI Key: XPRVQLJSWFYUBF-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a hydroxy group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-19(16-4-3-9-24-12-16)11-23(28)17-5-1-2-6-18(17)25(22(23)27)13-15-7-8-20-21(10-15)30-14-29-20/h1-10,12,28H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRVQLJSWFYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CN=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzodioxole and pyridine rings can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve desired products.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted benzodioxole or pyridine derivatives.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may target microtubules and tubulin proteins, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity, where it disrupts cell division and induces programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole, hydroxy, and pyridine moieties allows for diverse chemical modifications and potential therapeutic applications, particularly in the field of cancer research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

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